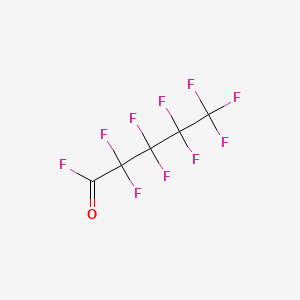

Perfluorovaleryl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F10O/c6-1(16)2(7,8)3(9,10)4(11,12)5(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFSXELMOQBMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9COF, C5F10O | |

| Record name | Pentanoyl fluoride, 2,2,3,3,4,4,5,5,5-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059917 | |

| Record name | Perfluoropentanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-62-2 | |

| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoyl fluoride, 2,2,3,3,4,4,5,5,5-nonafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoyl fluoride, 2,2,3,3,4,4,5,5,5-nonafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoropentanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorovaleryl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluoropentanoyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WST35L3LEC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Reactivity of Perfluorovaleryl Fluoride

Nucleophilic Reactions Involving the Acyl Fluoride (B91410) Moiety

The electron-withdrawing nature of the perfluorobutyl group (C4F9) makes the carbonyl carbon of perfluorovaleryl fluoride highly electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the synthesis of more complex fluorinated molecules.

This compound reacts with hexafluoropropylene oxide (HFPO) in the presence of a fluoride salt catalyst and a polar solvent to produce a mono-adduct. google.comgoogle.com This reaction is a method for extending the perfluoroalkyl ether chain. The mechanism involves the fluoride ion acting as a nucleophile, which attacks the carbonyl carbon of the this compound to form a perfluoroalkoxide anion. This anion then opens the epoxide ring of HFPO. The process is highly selective towards the formation of the 1:1 addition product, with selectivity often exceeding 95%. google.com This high selectivity is crucial for producing specific molecular structures and avoiding the formation of higher oligomers. google.com The reaction is typically conducted at low temperatures, between -25 °C and 0 °C, to control the reaction rate and prevent unwanted side reactions, such as the oligomerization of HFPO. google.com

Reaction Conditions for the Selective Addition of HFPO to Perfluoroacyl Fluorides

| Parameter | Typical Range | Reference |

|---|---|---|

| Temperature | -25 °C to 0 °C | google.com |

| Pressure | Vacuum to 300 kPa | google.com |

| Reactant Ratio | Perfluoroacyl fluoride in molar excess of HFPO by at least 10% | google.comgoogle.com |

| Selectivity for Mono-adduct | ≥ 95% | google.comgoogle.com |

The adduct formed from the reaction of this compound and HFPO serves as a precursor for the synthesis of perfluorovinyl ethers. google.com The process involves converting the resulting acid fluoride into a metallic salt, typically with sodium or potassium hydroxide. This salt is then subjected to pyrolysis. The thermal decomposition of the salt results in the elimination of the metal fluoride and carbon dioxide, leading to the formation of a carbon-carbon double bond and yielding the corresponding perfluorovinyl ether. google.com This synthetic route is a common strategy for producing fluorinated vinyl ethers, which are important monomers for manufacturing high-performance fluoropolymers and fluoroelastomers. google.comfluorine1.ru

Radical Reactions and Their Pathways

While less common than nucleophilic reactions at the acyl fluoride group, the perfluoroalkyl chain of this compound can participate in radical reactions under specific, typically high-energy, conditions.

Perfluoroacid fluorides, including this compound, can be formed as intermediate or final products during the degradation of larger per- and polyfluoroalkyl substances (PFAS). digitellinc.com Under conditions such as hydrothermal alkaline treatment, the strong carbon-carbon bonds of long-chain fluorinated compounds can be cleaved. digitellinc.com This degradation process breaks down larger molecules into smaller fragments. Depending on the specific conditions and the structure of the original PFAS molecule, these fragments can include shorter-chain perfluoroacid fluorides. While this is a degradation pathway rather than a synthetic one, it highlights the chemical stability of the perfluoroacid fluoride moiety and its potential formation in environmental or waste treatment scenarios. researchgate.netresearchgate.net

Polymerization Initiation and Chain Transfer Mechanisms

Perfluoroacyl fluorides and related structures can play a significant role in free radical polymerization processes, particularly for the polymerization of fluorinated monomers. google.comgoogle.com

This compound can function in polymerization reactions primarily as a source of initiating radicals or as a chain transfer agent. google.comacademie-sciences.fr

Polymerization Initiation : Under conditions such as high temperature or UV radiation, the C-C bond adjacent to the carbonyl group or the C-F bond can undergo homolytic cleavage to generate a perfluoroalkyl radical (•C4F9). This highly reactive fluorinated radical can then initiate the polymerization of an ethylenically unsaturated monomer, such as vinylidene fluoride (VDF), by adding across the double bond. academie-sciences.frmdpi.com The use of fluorinated radicals as initiators can lead to polymers with enhanced thermal stability due to the presence of strong C-F terminal bonds. academie-sciences.fr

Chain Transfer : In radical polymerization, this compound can act as a chain transfer agent. google.comgoogle.com A growing polymer radical can abstract an atom or group from the this compound molecule. This terminates the growth of that particular polymer chain and creates a new radical from the chain transfer agent, which then initiates a new polymer chain. google.com This process is a key method for controlling the molecular weight of the final polymer. nist.gov The effectiveness of a compound as a chain transfer agent depends on the lability of the bond being broken and the reactivity of the resulting radical.

Potential Roles of this compound in Polymerization

| Role | Mechanism | Outcome | Reference |

|---|---|---|---|

| Initiator | Homolytic cleavage to form a perfluoroalkyl radical (•C4F9) that attacks a monomer. | Starts a new polymer chain; can enhance thermal stability of the polymer. | academie-sciences.fr |

| Chain Transfer Agent | A growing polymer radical abstracts an atom/group, terminating the chain and creating a new radical. | Controls (reduces) the average molecular weight of the polymer. | google.comgoogle.com |

Incorporation into Fluoropolymer Synthesis

This compound, a member of the perfluoroacyl fluoride family, serves as a crucial intermediate in the synthesis of fluoropolymers. google.com Rather than being directly incorporated into the polymer backbone as a monomer, its primary role is as a precursor for producing essential processing aids, particularly emulsifying agents required for the polymerization of fluorinated olefins. google.com The high purity of perfluoroacyl fluorides is critical for these subsequent conversion reactions, as impurities can lead to undesirable side reactions, including explosive decompositions in certain applications. google.com

The conversion of this compound into surface-active agents is a key step. These surfactants are vital for emulsion polymerization, a common industrial process for producing fluoropolymers like polytetrafluoroethylene (PTFE). In this process, the fluorinated surfactant, derived from the perfluoroacyl fluoride, stabilizes the monomer droplets within the aqueous medium, enabling the formation of high molecular weight polymers.

Perfluoroacyl Peroxides as Polymerization Initiators

A significant application of this compound in polymer chemistry is its use as a starting material for the synthesis of perfluoroacyl peroxides. These peroxides are highly effective low-temperature initiators for the free-radical polymerization of fluoroalkenes. fluorine1.rufujifilm.com

Synthesis of Perfluorovaleryl Peroxide

The general synthesis of perfluorodiacyl peroxides (PFDAPs), including the peroxide derived from this compound, involves the reaction of the corresponding perfluorinated carboxylic acid halide with an aqueous peroxide solution. fluorine1.ru The process typically uses a solution of sodium peroxide, formed in situ through the interaction of sodium hydroxide and hydrogen peroxide, which then reacts with the perfluoroacyl fluoride. fluorine1.rugoogle.com

A general reaction scheme is as follows:

Formation of Sodium Peroxide: 2 NaOH + H₂O₂ → Na₂O₂ + 2 H₂O

Reaction with Perfluoroacyl Fluoride: 2 R_f-COF + Na₂O₂ → (R_f-COO)₂ + 2 NaF (Where R_f = C₄F₉ for this compound)

This reaction is carefully controlled at low temperatures to ensure the stability of the resulting peroxide. Continuous preparation methods using micro-passage reactors have also been developed to enhance safety, process stability, and yield. google.com

Mechanism of Polymerization Initiation

Perfluoroacyl peroxides are known to initiate polymerization at relatively low temperatures, typically between 20-50°C. fluorine1.ru The initiation process begins with the thermal decomposition of the peroxide, which involves the homolytic cleavage of the weak oxygen-oxygen bond to generate two perfluoroacyl radicals. fujifilm.comtcichemicals.com

Step 1: Initiation (Decomposition of Peroxide) (C₄F₉COO)₂ → 2 C₄F₉COO•

These resulting perfluoroacyl radicals are the active species that initiate the polymerization of vinyl monomers.

Step 2: Chain Initiation C₄F₉COO• + M (Monomer) → C₄F₉COOM•

The thermal decomposition of PFDAPs requires significantly lower activation energy compared to their non-fluorinated hydrocarbon counterparts, which contributes to their effectiveness as low-temperature initiators. fluorine1.ru The kinetics of this decomposition are crucial for controlling the polymerization rate.

Table 1: Thermal Decomposition Kinetics of Various Perfluorodiacyl Peroxides (PFDAPs) This table presents data for a range of PFDAPs to illustrate the general kinetic behavior. The specific values for the peroxide derived from this compound would be expected to follow similar trends.

| Peroxide Structure (R_f-COO)₂ where R_f is: | Solvent | Temperature (°C) | Half-life (min) | Rate Constant k x 10⁵ (s⁻¹) | Activation Energy (kJ/mol) |

| CF₃(CF₂)₂- | R-113 | 30 | 185 | 6.24 | 100.3 |

| CF₃(CF₂)₅- | R-113 | 30 | 245 | 4.71 | 96.2 |

| ClCF₂(CF₂)₂- | R-113 | 30 | 210 | 5.50 | 98.2 |

| C₃F₇OCF(CF₃)- | R-113 | 30 | 150 | 7.70 | 92.0 |

Data sourced from research on the synthesis and thermal decomposition of PFDAPs. fluorine1.ru

Derivatives and Their Chemical Transformations

Synthesis and Characterization of Perfluorovinyl Ethers

Perfluorovinyl ethers (PFVEs) are critical monomers in the production of high-performance fluoropolymers. These polymers are valued for their exceptional chemical inertness, thermal stability, and unique surface properties. The synthesis of PFVEs often involves the transformation of a perfluoroacyl fluoride (B91410), which acts as a precursor to the vinyl ether functional group.

Perfluorosulfonyl vinyl ethers (PSVEs) are a specialized class of PFVEs that contain a sulfonyl fluoride group (-SO2F). This functional group is essential for creating ion-exchange polymers. The synthesis of these monomers is a multi-step process that can be adapted for various chain lengths. For example, methods have been developed for producing monomers like 1,1,2,2-tetrafluoro-2-[(trifluorovinyl)oxy]ethanesulfonyl fluoride (SSC) and 1,1,2,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propanesulfonyl fluoride (PSPVE). nih.gov These monomers are the building blocks for perfluorinated ion-exchange membranes used in applications such as fuel cells. nih.gov

The general synthetic approach involves several key transformations, which may include the reaction of a fluorosulfonyl fluoroacyl fluoride with hexafluoropropylene oxide, followed by decarboxylation. americanfluoridationsociety.org The process is carefully controlled to achieve high yields, with some proposed schemes reporting yields of approximately 80-90% for the final monomer. nih.gov

The primary application of perfluorovinyl ethers is in the production of melt-processable copolymers with tetrafluoroethylene (B6358150) (TFE). researchgate.net Unlike the homopolymer of TFE, polytetrafluoroethylene (PTFE), which is not easily melt-processed, these copolymers, known as perfluoroalkoxy alkanes (PFA), combine the excellent properties of PTFE with the ability to be processed using conventional thermoplastic techniques. researchgate.net20.210.105

The copolymerization is typically a radical polymerization reaction carried out in an aqueous medium. 20.210.105nih.gov An initiator, such as ammonium persulfate, is used to start the reaction. nih.gov By incorporating the perfluorovinyl ether monomer, the crystallinity of the polymer is disrupted, lowering the melting point and melt viscosity while retaining a high degree of chemical and thermal resistance. The properties of the resulting copolymer can be tailored by adjusting the ratio of TFE to the perfluorovinyl ether comonomer.

Table 1: Comparison of Properties for TFE Copolymers

Properties of TFE Copolymers

| Copolymer | Comonomer | Key Characteristics | Primary Advantage over PTFE |

|---|---|---|---|

| PFA (Perfluoroalkoxy Alkane) | Perfluoroalkyl Vinyl Ether (e.g., PPVE) | Excellent thermal stability, chemical resistance, melt-processable. researchgate.net | Melt-fabricable. 20.210.105 |

| FEP (Fluorinated Ethylene (B1197577) Propylene) | Hexafluoropropylene (HFP) | Good thermal stability, excellent chemical resistance, melt-processable. researchgate.net | Melt-fabricable. researchgate.net |

| MFA (Methyl Fluoroalkoxy) | Perfluoromethyl Vinyl Ether (PMVE) | Similar properties to PFA but with a slightly lower melting point. umweltbundesamt.de | Melt-fabricable with high light transmittance. umweltbundesamt.de |

This table summarizes key features of common copolymers of Tetrafluoroethylene (TFE).

Perfluorovaleryl Fluoride as a Precursor for Specialty Fluorochemicals

The chemical reactivity of this compound makes it a valuable starting material for a range of specialty fluorochemicals. The carbon-fluorine bond's strength provides the final products with exceptional stability, while the acyl fluoride group offers a site for controlled chemical transformations.

Perfluoroacyl fluorides, including this compound, can serve as precursors for the synthesis of hydrofluoroalkanes (HFAs). This transformation is a multi-step process that begins with the hydrolysis of the acyl fluoride to the corresponding perfluorinated carboxylic acid. The carboxylic acid is then typically esterified and subsequently reduced to a perfluoroalkanol. The final step involves the conversion of the alcohol to the hydrofluoroalkane through deoxygenation and hydrofluorination processes. This synthetic route allows for the creation of specific HFA molecules with tailored properties for various applications.

The most direct chemical transformation of this compound is its hydrolysis to form perfluorovaleric acid, also known as perfluoropentanoic acid (PFPeA). medchemexpress.comsigmaaldrich.com This reaction involves the substitution of the fluoride atom on the carbonyl group with a hydroxyl group from water, releasing hydrogen fluoride as a byproduct. scholaris.caresearchgate.net

C4F9COF + H2O → C4F9COOH + HF

Perfluorovaleric acid is a strong acid due to the powerful electron-withdrawing effect of the perfluoroalkyl chain. industrialchemicals.gov.au This acid can be easily converted into its corresponding salts through a standard acid-base neutralization reaction with an appropriate base (e.g., sodium hydroxide, ammonium hydroxide). These salts are often used in applications where a water-soluble form of the perfluorinated substance is required.

Table 2: Properties of Perfluorovaleric Acid (PFPeA)

Physicochemical Properties of Perfluorovaleric Acid

| Property | Value |

|---|---|

| Chemical Formula | C5HF9O2 sigmaaldrich.com |

| Linear Formula | CF3(CF2)3COOH sigmaaldrich.com |

| Molar Mass | 264.05 g/mol |

| Appearance | Liquid sigmaaldrich.com |

| Boiling Point | 140 °C sigmaaldrich.com |

| Density | 1.713 g/mL at 25 °C sigmaaldrich.com |

Data for Perfluorovaleric Acid (Perfluoropentanoic Acid, PFPeA), the hydrolysis product of this compound.

Fluorinated surfactants are a class of surface-active agents where the hydrophobic tail is a fluorine-containing carbon chain. nih.gov These surfactants exhibit unique properties, such as the ability to significantly lower surface tension in both aqueous and organic systems, and high thermal and chemical stability. nih.gov

This compound, through its conversion to perfluorovaleric acid, serves as a key precursor in the synthesis of these surfactants. The perfluoropentanoyl group (C4F9CO-) forms the hydrophobic (and oleophobic) tail of the surfactant molecule. The carboxylic acid functional group can be chemically modified to create a variety of hydrophilic head groups, leading to different classes of surfactants:

Anionic Surfactants: The carboxylic acid itself or its salt acts as the hydrophilic head.

Cationic, Non-ionic, and Zwitterionic Surfactants: The carboxylic acid can be further reacted to produce amides, esters, and other functional groups, which are then converted into the desired hydrophilic head. For instance, reaction with amino alcohols can lead to the formation of non-ionic or zwitterionic surfactants.

The synthesis of these surfactants from perfluoroacyl fluorides or their corresponding acids is a fundamental process in industrial fluorochemistry, enabling the production of materials for applications ranging from coatings and fire-fighting foams to specialized emulsifiers. nih.govnih.gov

Table of Compounds Mentioned

Functionalization and Derivatization Strategies

This compound serves as a versatile precursor in organofluorine chemistry, enabling the introduction of the perfluoropentanoyl group and its derivatives into various molecular frameworks. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for diverse functionalization strategies, leading to the synthesis of important chemical intermediates and products. Key derivatization approaches include the introduction of other functional moieties such as carboxyl and sulfonyl groups, and transformations that yield more complex structures like ketones and ethers.

Introduction of Carboxyl and Sulfonyl Moieties

The conversion of the acyl fluoride group in this compound into other acidic functionalities like carboxylic and sulfonic acids expands its utility in synthesis.

Perfluorinated carboxylic acids are typically prepared through the electrochemical fluorination of their hydrocarbon carboxylic acid fluoride counterparts, followed by hydrolysis. nih.gov The hydrolysis of a perfluoroacyl fluoride, such as this compound, is a direct method for synthesizing the corresponding perfluorinated carboxylic acid. nih.govscholaris.ca This reaction involves the nucleophilic attack of water on the carbonyl carbon, leading to the substitution of the fluoride atom with a hydroxyl group, thus forming perfluorovaleric acid.

The introduction of a sulfonyl moiety starting from a perfluoroacyl fluoride is a more complex process. While direct conversion is not typical, multi-step synthetic routes can be employed. For instance, perfluoroacyl fluorides can be precursors in the synthesis of perfluorovinyl ethers that contain a sulfonyl fluoride group. fluorine1.ru Another potential pathway involves the conversion of perfluoroalkyl derivatives to perfluoroalkylsulphochlorides through reaction with sulfur dioxide (SO₂). masterorganicchemistry.com This suggests that a derivative of this compound could potentially be converted to a sulfonyl-containing compound. The synthesis of sulfonyl fluorides can also be achieved from various sulfur-containing functional groups like sulfonic acids, sulfonamides, or thiols through fluorination or exchange reactions. mdpi.comd-nb.infoorganic-chemistry.org

Reactions leading to Ketones and Ethers

This compound is a valuable starting material for the synthesis of perfluoroalkyl ketones and ethers, which are significant building blocks in medicinal and materials chemistry.

Ketone Synthesis

The synthesis of ketones from carboxylic acid derivatives often involves the use of organometallic reagents, such as organolithium or Grignard reagents. libretexts.orgmasterorganicchemistry.com The direct reaction of these powerful nucleophiles with a highly reactive acyl fluoride can sometimes be difficult to control, potentially leading to the formation of tertiary alcohols through a second nucleophilic addition to the initially formed ketone.

A more controlled method for synthesizing ketones involves the conversion of the acyl fluoride to a less reactive derivative, such as a Weinreb amide (N-methoxy-N-methyl amide). wikipedia.org Organolithium reagents react with Weinreb amides to form a stable chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup, preventing over-addition. wikipedia.org Similarly, the reaction of Grignard reagents with perfluoroalkylated esters at low temperatures can yield the corresponding ketones. bohrium.com

Interactive Table: Synthesis of Perfluoroalkyl Ketones

| Reactant 1 | Reactant 2 | Product | Key Feature |

|---|---|---|---|

| This compound Derivative (e.g., Weinreb Amide) | Organolithium Reagent (R-Li) | Perfluoropentyl Ketone (C₄F₉COR) | Controlled reaction, prevents tertiary alcohol formation. wikipedia.org |

| Perfluorovaleric Ester | Grignard Reagent (R-MgX) | Perfluoropentyl Ketone (C₄F₉COR) | Reaction proceeds at low temperatures. bohrium.com |

Ether Synthesis

The synthesis of perfluoroalkyl ethers from this compound typically involves the initial reduction of the acyl fluoride to the corresponding perfluoroalkanol, perfluoropentanol. This alcohol can then undergo etherification reactions. For instance, perfluoroalcohols can be used in nucleophilic substitution reactions to create fluorous ethers. rsc.org

Alternatively, perfluoroacyl fluorides can react with various alcohols, such as allyl alcohol or glycidol, to form ester intermediates which can then be transformed into more complex ether-containing monomers. researchgate.net Another strategy involves the reaction of perfluoroacyl fluorides with alkyl glycol vinyl ethers to produce perfluoropolyalkylether (PFPAE) vinyl ether derivatives. nih.gov The synthesis of fluorine-containing ethers can also be achieved by the reaction of perfluoroolefins with alcohols in the presence of a base. sibran.ru

Interactive Table: Synthesis of Perfluoroalkyl Ethers

| Starting Material | Reagent(s) | Product Type | General Approach |

|---|

Advanced Applications in Material Science and Chemical Engineering

Perfluorinated Polymer Systems

Perfluorinated polymers are renowned for their exceptional chemical inertness, thermal stability, and unique surface properties. These characteristics make them indispensable in demanding environments, from energy conversion systems to high-performance elastomers.

Perfluorinated Ion-Exchange Membranes for Fuel Cell Technology

Perfluorinated ion-exchange membranes, specifically perfluorosulfonic acid (PFSA) membranes, are central to the operation of proton-exchange membrane fuel cells (PEMFCs). These membranes serve as a solid electrolyte, facilitating the transport of protons from the anode to the cathode while preventing the mixing of fuel and oxidant gases. The archetypal example of such a membrane is Nafion®, a copolymer of tetrafluoroethylene (B6358150) and a perfluoro(alkyl vinyl ether) with a sulfonyl fluoride (B91410) end group.

The chemical stability of the perfluorinated backbone is crucial for the longevity and durability of the fuel cell, as the membrane is exposed to highly acidic and oxidizing conditions during operation. Degradation of these membranes can occur through the formation of reactive oxygen species, leading to the release of fluoride ions, which is a key indicator of membrane degradation. mdpi.commdpi.com Research in this area focuses on enhancing the mechanical and chemical stability of these membranes, often through reinforcement with materials like polytetrafluoroethylene (PTFE) or by incorporating chemical stabilizers. mdpi.com

Design and Synthesis of Fluoroelastomers

Fluoroelastomers are a class of synthetic rubbers that exhibit high resistance to heat, chemicals, and oils. These properties are attributed to the high bond energy of the carbon-fluorine bond. The synthesis of fluoroelastomers typically involves the radical copolymerization of various fluorine-containing monomers. 20.210.105epa.gov

Common monomers used in the production of fluoroelastomers include:

Vinylidene fluoride (VDF)

Tetrafluoroethylene (TFE)

Hexafluoropropylene (HFP)

Perfluoro(alkyl vinyl ethers) (PAVEs)

The specific combination and ratio of these monomers are tailored to achieve desired properties such as flexibility at low temperatures, chemical resistance, and processability. 20.210.105 For instance, the incorporation of HFP into a VDF polymer chain disrupts the crystallinity, resulting in an amorphous, rubbery material. 20.210.105 To facilitate curing (cross-linking), small amounts of a "cure site monomer" containing a reactive functional group are often included in the polymer chain. 20.210.105

A review of the available scientific literature does not specifically identify Perfluorovaleryl fluoride as a common monomer or curing agent in the design and synthesis of commercially significant fluoroelastomers. The field is dominated by the monomers listed above, which form the basis of well-known fluoroelastomer brands.

Role in the Production of Fluoropolymer Aqueous Dispersions

Fluoropolymer aqueous dispersions are stable suspensions of fine fluoropolymer particles in water, stabilized by surfactants. These dispersions provide a convenient method for applying thin coatings of fluoropolymers to various substrates, imparting properties such as chemical resistance, low friction, and non-stick surfaces. everflon.com The most common fluoropolymers available as aqueous dispersions are:

Polytetrafluoroethylene (PTFE)

Perfluoroalkoxy alkane (PFA)

Fluorinated ethylene (B1197577) propylene (B89431) (FEP)

The production of these dispersions involves the emulsion polymerization of the respective monomers. Surfactants are a critical component in this process, as they stabilize the monomer droplets and the resulting polymer particles. Historically, perfluorinated carboxylic acids have been used as surfactants in these processes. However, due to environmental and health concerns, there has been a move towards using alternative, non-fluorinated or shorter-chain fluorinated surfactants.

There is no specific information available in the reviewed literature that points to the use of this compound as a primary component, monomer, or surfactant in the production of common fluoropolymer aqueous dispersions.

Dielectric Gas Research and Alternatives to Sulfur Hexafluoride (SF6)

Sulfur hexafluoride (SF6) has been the industry standard for gaseous insulation and arc quenching in high-voltage electrical equipment for decades due to its excellent dielectric properties and thermal stability. However, SF6 is a potent greenhouse gas, with a global warming potential thousands of times greater than carbon dioxide. This has prompted extensive research into environmentally friendly alternatives.

Thermodynamic Characteristics and Transport Coefficients in Gas Mixtures

The performance of a dielectric gas is determined by its thermodynamic properties (e.g., vapor pressure, boiling point) and transport coefficients (e.g., thermal conductivity). An ideal SF6 alternative should have a low boiling point to remain in the gaseous state over a wide range of operating temperatures and pressures. Many potential alternatives are used in mixtures with buffer gases like nitrogen (N2) or carbon dioxide (CO2) to optimize their performance.

Promising classes of compounds for SF6 alternatives include:

Fluoronitriles

Fluoroketones

Hydrofluoroolefins (HFOs)

The dielectric strength of these gases and their mixtures is a critical parameter, and it is often evaluated relative to SF6. While research is ongoing for a variety of fluorinated compounds, specific data on the thermodynamic characteristics and transport coefficients of this compound for use in dielectric gas mixtures is not present in the available literature.

Understanding Decomposition Products and Mechanisms in Dielectric Applications

When subjected to electrical discharges such as arcs or sparks, dielectric gases can decompose. The decomposition products and mechanisms are a crucial aspect of their viability as an SF6 replacement. Ideally, the decomposition products should be non-toxic, non-corrosive, and the gas should have good self-healing properties, meaning it recombines into its original form after the electrical stress is removed.

For example, studies on trifluoromethanesulfonyl fluoride (CF3SO2F), a potential SF6 alternative, have identified its primary decomposition pathways and products. Under electrical stress, it can break down into various smaller fluorinated and sulfur-containing species. The presence of water vapor can also influence the decomposition process, leading to the formation of different byproducts. nih.govresearchgate.net

A thorough review of scientific databases and publications did not yield any studies on the decomposition products and mechanisms of this compound in dielectric applications. This suggests that it is not currently a primary focus of research for SF6 alternatives.

Catalysis and Reaction Media

While this compound itself is not typically used as a catalyst, perfluoroacyl compounds, in general, serve as important reagents and precursors in various catalytic processes for organic synthesis. The strong electron-withdrawing nature of the perfluoroalkyl chain significantly influences the reactivity of the acyl fluoride group, making these compounds valuable in specific synthetic transformations.

One area where related perfluoroacyl compounds are utilized is in nucleophilic fluorination reactions. For example, the combination of benzoyl fluoride with a Lewis base catalyst can generate a source of nucleophilic fluoride for reactions such as epoxide fluorination. acs.org Although not a direct use of this compound as a catalyst, this illustrates the role of acyl fluorides in facilitating catalytic fluorination.

Furthermore, the synthesis of fluorinated organic molecules often relies on catalytic methods where perfluorinated starting materials are transformed. Transition metal fluorides have been explored for their catalytic applications in various organic reactions. researchgate.net While specific examples detailing the catalytic use of this compound are limited, the broader field of fluorine chemistry suggests its potential as a precursor to catalytically active species or as a reagent in metal-catalyzed cross-coupling reactions.

The reactivity of the acyl fluoride group in this compound allows it to participate in reactions that form new carbon-carbon or carbon-heteroatom bonds under catalytic conditions. However, detailed research focusing on this compound as a key component in catalytic cycles for organic synthesis is not extensively documented in the current scientific literature.

This compound can play a significant role in polymerization processes, primarily as a precursor to fluorinated monomers. Its chemical structure allows for conversion into valuable building blocks for the synthesis of high-performance fluoropolymers.

A key application of perfluoroacyl fluorides, including by analogy this compound, is in the synthesis of perfluorinated vinyl ethers. These monomers are crucial for the production of copolymers with tetrafluoroethylene, leading to materials with excellent thermal stability, chemical resistance, and dielectric properties. The synthesis often involves the reaction of the perfluoroacyl fluoride with a suitable reagent to introduce the vinyl ether functionality. researchgate.net

Research on novel perfluoropolyalkylether (PFPAE) monomers has demonstrated the use of oligo(PFPAE) diacyl fluorides in the synthesis of vinyl ethers and epoxides for photo-induced cationic polymerization. nih.gov This highlights the utility of the acyl fluoride group in creating monomers with specific functionalities suitable for polymerization. While this example does not directly involve this compound, it establishes a clear precedent for its potential application in a similar capacity.

Homopolymers and copolymers of vinyl fluoride are typically produced through free-radical polymerization. researchgate.net While this compound is not directly used as a polymerization medium, its derivatives, the perfluorovinyl ethers, are important comonomers in such processes. The properties of the resulting fluoropolymers can be tailored by the specific structure of the perfluorovinyl ether, which in turn is derived from the corresponding perfluoroacyl fluoride.

Computational and Spectroscopic Investigations of Perfluorovaleryl Fluoride

Theoretical Studies of Molecular Structure and Reactivity

Theoretical studies, particularly those employing quantum chemical calculations, provide deep insights into the geometric and electronic structure of Perfluorovaleryl fluoride (B91410). These computational methods are essential for predicting molecular properties that can be challenging to measure experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For Perfluorovaleryl fluoride (C₅F₁₀O), DFT has been applied to optimize its molecular structure and calculate key parameters. researchgate.net Such calculations are fundamental to understanding the compound's dielectric properties and decomposition mechanisms. researchgate.net The optimization process determines the most stable arrangement of atoms in the molecule, providing precise data on bond lengths and angles.

Table 1: Optimized Molecular Structure Parameters of this compound from DFT Calculations

Note: Specific values from detailed studies were not available in the searched literature. The table represents the types of parameters obtained from DFT calculations.

| Parameter | Atom Pair/Trio | Calculated Value |

| Bond Length | C=O | Data not available |

| C-F (acyl) | Data not available | |

| C-C | Data not available | |

| C-F (perfluoroalkyl) | Data not available | |

| Bond Angle | O=C-C | Data not available |

| F-C-F | Data not available | |

| C-C-C | Data not available |

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of a molecule. Calculations based on DFT are used to determine the parameters of molecular orbitals for compounds like this compound. researchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, ionization potential, and electron affinity. researchgate.net These values are critical for predicting a molecule's reactivity, kinetic stability, and electron-accepting or -donating capabilities. For instance, the HOMO-LUMO gap is an important indicator of molecular stability and reactivity in chemical reactions.

Table 2: Calculated Molecular Orbital Parameters for this compound

Note: These parameters are reported to have been calculated for C₅F₁₀O using DFT, though specific numerical results were not available in the searched literature. researchgate.net

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |

| Ionization Potential | The minimum energy required to remove an electron | Measures the molecule's resistance to oxidation |

| Electron Affinity | The energy released when an electron is added | Measures the molecule's ability to be reduced |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable analytical tools for determining the structure of chemical compounds. Techniques such as NMR, IR, and mass spectrometry provide complementary information that, when combined, allows for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural analysis of fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly suitable for NMR studies. ¹⁹F NMR is particularly informative for characterizing perfluorinated compounds, as it can provide distinct signals for fluorine atoms in different chemical environments.

For this compound (CF₃CF₂CF₂CF₂COF), a ¹⁹F NMR spectrum would be expected to show five distinct signals corresponding to the five unique fluorine environments: the acyl fluoride (-COF ), and the four different perfluoroalkyl groups (-CF₂ - and -CF₃ ). The chemical shifts, signal integrations, and spin-spin coupling patterns would confirm the structure of the molecule.

Table 3: Predicted ¹⁹F NMR Signals for this compound

| Fluorine Group | Chemical Structure | Predicted Multiplicity |

| Acyl Fluoride | -C(O)F | Triplet (t) |

| α-CF₂ | -CF₂-C(O)F | Quartet (q) |

| β-CF₂ | -CF₂-CF₂-C(O)F | Triplet of Triplets (tt) |

| γ-CF₂ | CF₃-CF₂-CF₂- | Triplet of Triplets (tt) |

| Terminal CF₃ | -CF₃ | Triplet (t) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is dominated by strong absorptions corresponding to the carbonyl (C=O) group and the numerous carbon-fluorine (C-F) bonds. Theoretical studies have calculated the harmonic vibration frequencies and IR spectrum for C₅F₁₀O. researchgate.net The C=O stretching vibration in acyl fluorides typically appears at a high frequency, often above 1800 cm⁻¹. The C-F stretching vibrations give rise to very strong and complex absorption bands in the fingerprint region of the spectrum, typically between 1400 and 1000 cm⁻¹.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | ~1850 - 1880 |

| Carbon-Fluorine (C-F) | Stretch | ~1000 - 1400 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₅F₁₀O), the molecular weight is 266.04 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 266.

The fragmentation of perfluorinated compounds is often characterized by the cleavage of C-C bonds and the loss of fluorinated fragments. In the case of this compound, common fragmentation pathways would likely involve the loss of the acyl fluoride group ([M-COF]⁺) and subsequent cleavages of the perfluoroalkyl chain. Analysis of these fragments helps to confirm the molecule's structure and connectivity.

Table 5: Potential Mass Spectrometry Fragments of this compound

| Fragment Ion | Formula | Expected m/z |

| Molecular Ion | [C₅F₁₀O]⁺ | 266 |

| Loss of Acyl Fluoride | [C₄F₉]⁺ | 219 |

| Perfluoropropyl | [C₃F₇]⁺ | 169 |

| Perfluoroethyl | [C₂F₅]⁺ | 119 |

| Trifluoromethyl | [CF₃]⁺ | 69 |

| Acyl Fluoride | [COF]⁺ | 47 |

Environmental Chemical Transformations and Remediation Research

Decomposition Pathways in Environmental Contexts

Detailed studies on the specific decomposition pathways of Perfluorovaleryl fluoride (B91410) in various environmental contexts such as thermal degradation, hydrolysis, photolysis, and microbial degradation are limited. However, research on the decomposition of other fluorinated polymers and perfluoroalkyl substances offers insights into potential transformation processes.

For instance, thermal degradation of fluoropolymers can yield a range of products, including fluoroalkenes, hydrogen fluoride, and carbonyl fluoride. turi.org The specific products and their distribution are dependent on factors such as temperature, oxygen availability, and the presence of other substances. turi.org In oxidative environments, perfluoroalkyl radicals can react with oxygen to form oxygen-containing products of incomplete destruction. nih.gov

Hydrolysis, the reaction with water, is a potential degradation pathway for many chemical compounds. For some fluorinated compounds, hydrolysis can lead to the formation of hydrogen fluoride and other products. researchgate.net However, the carbon-fluorine bond is exceptionally strong, making many perfluorinated compounds highly resistant to hydrolysis under typical environmental conditions.

Photodegradation, or the breakdown of compounds by light, is another important environmental process. Research into the photodegradation of PFAS in water is an active area, with studies exploring both direct photolysis and photocatalytic approaches to break down these persistent chemicals. ecnu.edu.cnbohrium.com

The microbial degradation of polyfluorinated compounds is considered a slow process in nature due to the stability of the carbon-fluorine bond and the toxicity of fluoride to many microorganisms. nih.gov However, some microorganisms have been shown to be capable of defluorinating certain fluorinated organic compounds. umn.eduresearchgate.net

Strategies for Fluoride Recovery and Circular Fluorine Chemistry

The concept of a circular fluorine economy, where fluorine is recovered from waste streams and reused, is gaining traction as a sustainable approach to managing PFAS contamination. ox.ac.uklabmanager.com This is particularly important given that the primary source of fluorine, fluorspar, is a finite resource. labmanager.com

One promising strategy for fluoride recovery from PFAS involves a mechanochemical destruction method. ox.ac.uklabmanager.comox.ac.uk This process uses ball milling to react PFAS with potassium phosphate salts in a solid state. ox.ac.uklabmanager.com The mechanical energy breaks the strong carbon-fluorine bonds, and the resulting fluoride can be extracted and repurposed to generate valuable fluorinating reagents for industrial use. ox.ac.uklabmanager.com This method has been demonstrated to be effective for a wide variety of PFAS classes. ox.ac.uklabmanager.comox.ac.uk

Other technologies for fluoride removal from industrial wastewater, which could be adapted for recovery, include crystallization processes, electrocoagulation, ion exchange, and membrane filtration. researchgate.neteeer.orgmdpi.com These methods aim to concentrate and isolate fluoride from water, potentially allowing for its reuse.

Enzymatic Biotransformation of Fluorinated Compounds

The enzymatic biotransformation of fluorinated compounds is a field of growing research interest for bioremediation purposes. While specific studies on Perfluorovaleryl fluoride are not available, research on other fluorinated molecules demonstrates the potential of enzymes to cleave the carbon-fluorine bond.

Enzymes such as cytochrome P450 have been shown to be involved in the biotransformation of certain fluorinated substances in organisms like earthworms. nih.gov Additionally, some bacteria possess enzymes that can catalyze hydrolytic defluorination. nih.gov The study of fluorinases, enzymes capable of forming a carbon-fluorine bond, also provides insights into the biological chemistry of fluorine. bohrium.com

Microbial remediation strategies for fluoride-contaminated water often rely on bioaccumulation, biosorption, and enzymatic reactions by fluoride-tolerant microorganisms. ijfans.orgresearchgate.netresearchgate.net The identification and engineering of enzymes with enhanced defluorination activity is a key goal for developing effective bioremediation technologies for a broader range of fluorinated contaminants. ijfans.org

Future Research Directions and Emerging Applications

Development of Novel Perfluorovaleryl Fluoride-Based Monomers

A significant area of future research will likely involve the synthesis of novel monomers derived from Perfluorovaleryl fluoride (B91410). The acyl fluoride group is a versatile functional handle that can be converted into a variety of polymerizable moieties. For instance, reaction with functionalized alcohols or amines can yield perfluoroalkyl-tagged acrylates, methacrylates, or acrylamides. These monomers are valuable for the synthesis of fluoropolymers with tailored properties, such as low surface energy, high thermal stability, and chemical resistance.

Research in this area could focus on:

Synthesis of Novel Vinyl Ethers: Perfluoroacyl fluorides can be precursors to perfluorinated vinyl ethers, which are important monomers in the fluoropolymer industry. The development of efficient synthetic routes from this compound to corresponding vinyl ethers could lead to new polymers with unique properties.

Functional Acrylates and Methacrylates: The esterification of this compound with hydroxyalkyl acrylates or methacrylates would yield monomers with long perfluoroalkyl side chains. Polymers derived from these monomers are expected to exhibit excellent hydrophobic and oleophobic properties, making them suitable for surface coatings and specialty textiles.

Development of Advanced Copolymers: Investigating the copolymerization of this compound-derived monomers with conventional non-fluorinated monomers is a promising route to materials that combine the advantageous properties of fluoropolymers with the processability and lower cost of hydrocarbons.

Advanced Catalytic Systems Utilizing this compound Derivatives

The strong electron-withdrawing nature of the perfluoropentyl group can significantly influence the electronic properties of molecules. This has implications for the design of new ligands and catalysts. Future research may explore the incorporation of the perfluoropentanoyl moiety or its derivatives into ligand scaffolds for transition metal catalysis.

Potential research directions include:

Fluorinated Ligands for Homogeneous Catalysis: The synthesis of ligands, such as phosphines or N-heterocyclic carbenes, bearing a perfluoropentyl group derived from this compound could lead to catalysts with enhanced stability, solubility in fluorinated solvents, and unique reactivity. The electronic effects of the perfluoroalkyl chain can modulate the catalytic activity and selectivity in various organic transformations.

Catalyst Immobilization and Recycling: The unique solubility profile of perfluorinated compounds could be exploited for catalyst recovery. Catalysts bearing perfluoropentyl tags may be soluble in fluorinated solvents, allowing for their separation from the reaction products in a biphasic system, thus facilitating catalyst recycling.

Organocatalysis: The introduction of the perfluoropentyl group into organic molecules could be explored to develop new organocatalysts with enhanced acidity or specific steric properties, potentially leading to novel catalytic transformations.

Computational Design of New this compound-Derived Materials

Computational chemistry and materials science offer powerful tools for predicting the properties of new materials before their synthesis. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to design and screen hypothetical polymers and materials derived from this compound.

Future computational studies could focus on:

Predicting Polymer Properties: DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of novel monomers derived from this compound. MD simulations can then be used to model the bulk properties of the resulting polymers, such as their glass transition temperature, mechanical strength, and permeability to gases and liquids.

Modeling Surface Properties: Computational methods can be used to simulate the behavior of surfaces coated with polymers derived from this compound. This can provide insights into their hydrophobicity, oleophobicity, and anti-fouling properties, guiding the design of new functional coatings.

Screening for Specific Applications: Computational screening can be used to identify promising candidates for specific applications, such as materials for gas separation membranes, dielectric layers in microelectronics, or protective coatings in harsh environments.

Interdisciplinary Research with this compound Chemistry

The unique properties of perfluorinated compounds have led to their use in a wide range of interdisciplinary fields, including medicine and biology. While research in these areas has traditionally focused on other perfluorinated molecules, the principles can be extended to derivatives of this compound.

Potential areas for interdisciplinary research include:

Biomedical Materials: The biocompatibility and inertness of some fluoropolymers make them attractive for biomedical applications. Research could explore the development of new biocompatible materials from this compound-derived monomers for use in medical devices, drug delivery systems, and tissue engineering.

Medicinal Chemistry: The introduction of perfluoroalkyl groups can enhance the metabolic stability and bioavailability of drug candidates. fluorine1.ru While direct applications of this compound in pharmaceuticals are not established, its derivatives could serve as building blocks for the synthesis of complex fluorinated molecules with potential therapeutic activity.

Environmental Science: Understanding the environmental fate and behavior of perfluorinated compounds is of critical importance. Interdisciplinary research involving analytical chemistry, environmental toxicology, and materials science will be essential to assess the lifecycle of any new materials derived from this compound and to develop strategies for their sustainable use and disposal.

Q & A

Basic: What are the established synthesis pathways for perfluorovaleryl fluoride, and how do reaction conditions influence yield and purity?

Answer:

this compound is typically synthesized via electrochemical fluorination (ECF) or telomerization. ECF involves substituting hydrogen atoms in precursor hydrocarbons with fluorine under high-voltage conditions, but this method may yield mixed perfluoroalkyl derivatives due to incomplete fluorination . Telomerization, using perfluoroolefins and iodine pentafluoride, offers better control over chain length but requires stringent temperature (-20°C to 0°C) and anhydrous conditions to prevent hydrolysis. Purity (>98%) is achieved through fractional distillation under inert atmospheres. Researchers must optimize solvent selection (e.g., perfluorinated solvents) and catalyst ratios to minimize byproducts like perfluorinated carboxylic acids.

Basic: Which analytical techniques are validated for detecting this compound in environmental matrices, and what are their detection limits?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most reliable methods. LC-MS/MS is preferred for aqueous samples due to its sensitivity (detection limit: 0.1–5 ng/L), while GC-MS is suitable for volatile derivatives in soil (detection limit: 10–50 ng/g) . Key considerations include:

- Sample Preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for water; Soxhlet extraction with acetone for soil.

- Matrix Effects: Use isotope-labeled internal standards (e.g., ¹³C-PFAS) to correct for ion suppression in LC-MS/MS.

| Method | Matrix | Detection Limit | Key Challenges |

|---|---|---|---|

| LC-MS/MS | Water | 0.1–5 ng/L | Co-elution with other PFAS |

| GC-MS | Soil | 10–50 ng/g | Derivatization complexity |

Advanced: How can researchers reconcile discrepancies in toxicological data for this compound across studies?

Answer:

Discrepancies often arise from variability in exposure models (e.g., in vitro vs. in vivo), dose metrics (serum vs. tissue concentrations), and species-specific metabolic rates. To address this:

Systematic Reviews: Apply the Fluoride Science Quality Assessment Worksheet to evaluate study rigor, relevance, and bias .

Dose-Response Modeling: Use benchmark dose (BMD) analysis to harmonize data from heterogeneous studies .

Mechanistic Studies: Compare metabolite profiles (e.g., perfluorovaleric acid) across models using high-resolution metabolomics .

Advanced: What experimental design considerations are critical for studying environmental persistence of this compound in heterogeneous soil matrices?

Answer:

Key factors include:

- Soil Stratification: Collect samples from multiple depths (0–2 m) to assess vertical migration .

- Cross-Contamination Control: Use pre-baked glassware and PFAS-free solvents during sampling .

- Abiotic/Biotic Degradation: Conduct parallel experiments under UV exposure and microbial inoculation to isolate degradation pathways.

- Data Triangulation: Combine laboratory results with field monitoring using the PICOT framework (Population: soil types; Intervention: contamination levels; Comparison: control sites; Outcome: half-life; Time: 6–24 months) .

Advanced: How can the FINER framework guide hypothesis-driven research on this compound’s cellular toxicity mechanisms?

Answer:

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) structure research questions:

- Feasible: Use immortalized human hepatocyte lines (e.g., HepG2) for cost-effective in vitro assays.

- Novel: Investigate understudied endpoints like mitochondrial membrane depolarization via JC-1 staining.

- Ethical: Adhere to NIH guidelines for chemical handling and waste disposal .

- Relevant: Align with ATSDR’s data needs on PFAS-induced hepatic steatosis .

Example Research Question: “Does this compound disrupt mitochondrial β-oxidation in human hepatocytes at environmentally relevant concentrations (1–100 nM) over 72 hours?” .

Advanced: What are the methodological challenges in assessing bioaccumulation potential of this compound compared to longer-chain PFAS?

Answer:

Challenges include:

- Tissue-Specific Partitioning: Shorter-chain PFAS (e.g., C5) exhibit lower bioaccumulation in adipose tissue but higher renal retention. Use radiolabeled isotopes (¹⁴C) to track distribution in zebrafish models .

- Biotransformation Rates: Quantify metabolite ratios (parent compound vs. carboxylic acid) via time-series sampling.

- Modeling Tools: Replace predictive QSAR models with in vitro-in vivo extrapolation (IVIVE) to account for species differences .

Advanced: How should researchers design studies to evaluate synergistic effects of this compound with co-pollutants (e.g., heavy metals)?

Answer:

Factorial Design: Use a 2x2 matrix (e.g., PFAS ± cadmium) to test additive vs. synergistic effects.

Endpoint Selection: Measure oxidative stress biomarkers (e.g., glutathione depletion, 8-OHdG levels) and apoptosis pathways (caspase-3 activation).

Statistical Power: Conduct a priori sample size calculations using G*Power software to detect interaction effects (α=0.05, β=0.2) .

Advanced: What gaps exist in understanding the structure-activity relationships (SAR) of this compound, and how can they be addressed?

Answer:

Gaps include:

- Electrophilic Reactivity: Limited data on acyl fluoride reactivity in biological nucleophiles (e.g., cysteine residues). Use molecular docking simulations to predict protein binding sites .

- Chain-Length Dependencies: Compare toxicity thresholds (EC50) across homologous perfluoroacyl fluorides (C4–C8) in Caenorhabditis elegans models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.